molecular formula C11H8N4S B14002038 8-Phenyl-3,7-dihydropurine-6-thione CAS No. 3298-76-8

8-Phenyl-3,7-dihydropurine-6-thione

Cat. No.: B14002038
CAS No.: 3298-76-8
M. Wt: 228.28 g/mol
InChI Key: HDZBMCOWYLRKDG-UHFFFAOYSA-N
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Description

8-Phenyl-3,7-dihydropurine-6-thione is a heterocyclic compound that belongs to the purine family. It is characterized by a fused ring structure consisting of a pyrimidine ring and an imidazole ring, with a phenyl group attached at the 8th position and a thione group at the 6th position. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Phenyl-3,7-dihydropurine-6-thione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 8-phenylxanthine with hydrogen sulfide in the presence of a base, leading to the formation of the thione derivative .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Phenyl-3,7-dihydropurine-6-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Phenyl-3,7-dihydropurine-6-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Phenyl-3,7-dihydropurine-6-thione involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This inhibition reduces the levels of uric acid in the body, making it useful in the treatment of gout .

Comparison with Similar Compounds

Uniqueness: 8-Phenyl-3,7-dihydropurine-6-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its thione group at the 6th position and phenyl group at the 8th position differentiate it from other purine derivatives, leading to unique interactions with biological targets and distinct pharmacological profiles .

Properties

CAS No.

3298-76-8

Molecular Formula

C11H8N4S

Molecular Weight

228.28 g/mol

IUPAC Name

8-phenyl-3,7-dihydropurine-6-thione

InChI

InChI=1S/C11H8N4S/c16-11-8-10(12-6-13-11)15-9(14-8)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14,15,16)

InChI Key

HDZBMCOWYLRKDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C(=S)N=CN3

Origin of Product

United States

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